molecular formula C13H12N4O3 B062424 Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate CAS No. 176692-55-0

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate

Cat. No.: B062424
CAS No.: 176692-55-0
M. Wt: 272.26 g/mol
InChI Key: KWIXXZHCRSDFBE-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate is a heterocyclic compound featuring a fused triazoloquinazoline core. This scaffold is notable for its structural resemblance to adenine, enabling interactions with biological targets such as adenosine and benzodiazepine receptors . The compound’s 4-methyl and 5-oxo substituents likely influence its electronic properties and binding affinity compared to analogs.

Properties

IUPAC Name

ethyl 4-methyl-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O3/c1-3-20-13(19)10-11-16(2)12(18)8-6-4-5-7-9(8)17(11)15-14-10/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWIXXZHCRSDFBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2N(C(=O)C3=CC=CC=C3N2N=N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40384674
Record name Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26729641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

176692-55-0
Record name Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40384674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.

Scientific Research Applications

Biological Activities

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate has shown promising biological activities that suggest its potential as a therapeutic agent:

  • Antimicrobial Activity : Preliminary studies indicate that compounds with similar structures exhibit broad-spectrum antimicrobial properties. This compound may share these properties due to its structural characteristics .
  • Anti-inflammatory Effects : Research on related compounds has demonstrated significant anti-inflammatory activity. For instance, derivatives of pyrazolo[1,5-a]quinazolines have been shown to inhibit key inflammatory pathways such as NF-kB and MAPK signaling . This suggests that this compound may also exhibit similar effects.

Synthesis and Modification

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions : These reactions are crucial for forming the triazole ring.
  • Esters Formation : The ethyl ester group is introduced to enhance solubility.

Careful control of reaction conditions is essential to achieve high yields and purity .

Case Study 1: Antimicrobial Screening

A study involving a library of quinazoline derivatives found that compounds structurally related to this compound exhibited MIC values ranging from 2.50 to 20 µg/mL against various pathogens. This suggests a potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Anti-inflammatory Mechanisms

Research on pyrazolo[1,5-a]quinazolines has identified them as ligands for mitogen-activated protein kinases (MAPKs), which are critical in inflammatory responses. The binding affinities for these targets were in the micromolar range. Similar studies could be conducted on this compound to explore its anti-inflammatory potential .

Comparative Analysis with Related Compounds

The following table summarizes some compounds structurally related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Methylquinazolin-4(3H)-oneQuinazoline core with a ketone groupKnown for neuroprotective effects
6-Methylthieno[2,3-b]quinazolineQuinazoline fused with thieno ringExhibits anti-inflammatory properties
4-AminoquinazolineSimple amino substitution at position 4Used primarily in dye manufacturing

This compound stands out due to its dual heterocyclic structure combining both triazole and quinazoline rings .

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that regulate cell proliferation, apoptosis, or inflammation. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

Ethyl 5-Sulfanyl[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate
  • Molecular Formula : C₁₂H₁₀N₄O₂S vs. C₁₃H₁₁N₄O₃ (target compound).
  • Key Substituent : A 5-thioxo group replaces the 5-oxo group in the target compound.
  • Properties : Higher molecular weight (274.3 g/mol) and melting point (171°C) due to sulfur’s polarizability .
  • Activity: Limited data, but sulfanyl groups may enhance metal-binding or redox activity .
Thieno-Fused Triazolopyrimidines
  • Structure: Thieno[2,3-e] or [3,2-e] fused rings instead of quinazoline.
  • Activity : Demonstrated superior antiproliferative activity against cancer cell lines (e.g., Renal Cancer UO-31) compared to aryl-fused triazoloquinazolines .
  • Synthesis : Base-catalyzed cycloaddition of azides with activated methylene compounds .
Pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines
  • Structure : Incorporates pyridine and triazole rings, creating a polynuclear system.
  • Activity : Evaluated for antimicrobial properties, diverging from the target compound’s receptor antagonism .
  • Synthesis: Cyclocondensation of 1,2-diaminopyridones .

Physicochemical and Pharmacokinetic Properties

Property Target Compound 5-Sulfanyl Analog Thieno-Fused Analogs
Molecular Weight (g/mol) 273.26 274.3 ~280–320
Melting Point Not reported 171°C Variable (dependent on substituents)
Solubility Likely moderate (ester group) Enhanced by sulfur Improved via thiophene ring
Bioactivity Receptor antagonism Unknown Anticancer

Key Research Findings

  • Ring Fusion Impact: Thieno-fused systems exhibit higher anticancer activity than aryl-fused triazoloquinazolines, highlighting the role of heteroatom placement .
  • Substituent Effects : Sulfanyl groups (as in 5-sulfanyl analogs) may modulate redox activity, whereas methyl/oxo groups favor receptor binding .
  • Synthetic Flexibility : Triazoloquinazolines can be functionalized at multiple positions (e.g., 3-carboxylate, 5-oxo), enabling tailored biological profiling .

Biological Activity

Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate (CAS No. 176692-55-0) is a synthetic compound that belongs to the class of triazoloquinazoline derivatives. This compound has garnered attention in pharmaceutical research due to its potential biological activities, including antifungal, antibacterial, and anticancer properties. This article provides an overview of the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C13H12N4O3
  • Molecular Weight : 272.26 g/mol
  • IUPAC Name : Ethyl 4-methyl-5-oxotriazolo[1,5-a]quinazoline-3-carboxylate

Antifungal Activity

Recent studies have demonstrated that derivatives of triazoloquinazoline compounds exhibit significant antifungal properties. For instance, a study evaluated various quinoxaline derivatives against fungal species and reported that certain compounds displayed effective antifungal activity with minimum inhibitory concentrations (MICs) comparable to standard antifungals like fluconazole . Although specific data for this compound is limited, its structural similarity to known antifungal agents suggests potential efficacy.

Antibacterial Activity

The antibacterial potential of triazoloquinazolines has also been investigated. A study focused on the synthesis and evaluation of various quinazoline derivatives found that some exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria . While direct studies on this compound are scarce, its derivatives have shown promising results in inhibiting bacterial growth.

Anticancer Activity

Anticancer properties have been a focal point in research involving quinazoline derivatives. A notable study highlighted that quinoxaline derivatives demonstrated cytotoxic effects against various cancer cell lines with IC50 values in the low micromolar range . Specifically, compounds similar to this compound have shown potential as inhibitors of tumor growth and proliferation.

Case Studies

  • Antifungal Efficacy : A recent study synthesized a series of triazole derivatives and tested them against Candida albicans and Aspergillus niger. The most active compounds had MICs significantly lower than those of standard treatments .
  • Antibacterial Screening : In another investigation involving various quinazoline derivatives against Staphylococcus aureus and Escherichia coli, several compounds exhibited promising antibacterial activity with comparable efficacy to traditional antibiotics .
  • Anticancer Properties : Research into quinoxaline derivatives indicated that some compounds had IC50 values as low as 1.9 µg/mL against HCT-116 cells. This suggests that this compound may also possess similar anticancer potential .

Summary of Findings

The biological activity of this compound can be summarized as follows:

Activity Type Efficacy Reference
AntifungalModerate
AntibacterialSignificant
AnticancerLow µM range

Q & A

Q. What are the established synthetic routes for Ethyl 4-methyl-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-3-carboxylate?

The compound can be synthesized via cycloaddition reactions starting from azide intermediates. For example, 3-aminothiophene derivatives or Gewald thiophenes are converted to azides, which undergo base-catalyzed cycloaddition with activated methylene compounds to yield triazolopyrimidine or triazoloquinazoline scaffolds. Reaction optimization often involves controlling temperature and solvent polarity to improve yields (e.g., THF with t-BuOK) .

Q. How is structural characterization performed for this compound?

X-ray crystallography is critical for confirming the fused triazoloquinazoline core. Intermolecular hydrogen bonds (e.g., N–H⋯O) and dihedral angles between aromatic rings provide insights into packing and stability. Spectroscopic methods like 1H^1H NMR and IR are used to verify functional groups, while elemental analysis ensures purity .

Q. What biological activities have been reported for related triazoloquinazoline derivatives?

Analogous compounds, such as [1,2,3]triazolo[1,5-a]quinazolines, show moderate anticancer activity in vitro. For example, one derivative exhibited 81.85% growth inhibition against Renal Cancer UO-31 cell lines. Activity is influenced by substituent positioning; thieno-fused derivatives often outperform aryl-fused variants .

Advanced Research Questions

Q. How can regioselectivity be controlled during the synthesis of triazoloquinazoline derivatives?

Regioselectivity depends on reaction conditions. For instance, ionic liquid environments favor the formation of ethyl 2-amino-7-methyl-5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, while acidic conditions yield dihydro analogues. Solvent polarity and catalyst choice (e.g., Cu(I) for azide-alkyne cycloaddition) are key variables .

Q. What computational methods are used to predict the biological activity of triazoloquinazoline derivatives?

Molecular docking against target enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) evaluates binding affinity. Docking scores correlate with antifungal potential, guiding synthetic prioritization. Density Functional Theory (DFT) calculations further optimize electronic properties for target engagement .

Q. How should researchers address contradictory data in biological activity assays?

Discrepancies in growth inhibition (e.g., mean growth >100% in some NCI screens) may arise from cell line heterogeneity or assay variability. Cross-validation using secondary assays (e.g., apoptosis markers) and dose-response curves (IC50_{50}) is recommended. Structural analogs with known mechanisms (e.g., thieno-fused triazolopyrimidines) can serve as positive controls .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Triazoloquinazoline Synthesis

StepReagents/ConditionsYield (%)Reference
Azide FormationNaN3_3, DMF, 0°C → RT70–85
Cycloadditiont-BuOK, THF, 80°C60–75
Regioselective AlkylationIonic liquid (BMImBF4_4), 100°C82

Q. Table 2: Biological Activity of Selected Derivatives

Compound ClassCell Line TestedGrowth Inhibition (%)Reference
Thieno-fused TriazolopyrimidineLeukemia (HL-60)65–78
Aryl-fused TriazoloquinazolineRenal Cancer (UO-31)81.85

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